Ethyl 2-amino-3-hydroxy-2-methylpropanoate

Catalog No.
S15754741
CAS No.
M.F
C6H13NO3
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-amino-3-hydroxy-2-methylpropanoate

Product Name

Ethyl 2-amino-3-hydroxy-2-methylpropanoate

IUPAC Name

ethyl 2-amino-3-hydroxy-2-methylpropanoate

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C6H13NO3/c1-3-10-5(9)6(2,7)4-8/h8H,3-4,7H2,1-2H3

InChI Key

CNEDDRUCVRVZRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CO)N

Ethyl 2-amino-3-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C6H13NO3C_6H_{13}NO_3. This compound is a derivative of amino acids, characterized by an ethyl ester group, an amino group, and a hydroxyl group attached to a branched carbon chain. Its structure includes a methyl substitution on the second carbon, making it a unique compound within the class of amino acid derivatives. The presence of both the amino and hydroxyl functional groups contributes to its reactivity and potential biological activity.

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, typically using agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of 2-amino-3-oxo-2-methylpropanoate.
  • Reduction: The amino group may undergo reduction to yield an amine with reducing agents like lithium aluminum hydride. This reaction results in the formation of 2-amino-3-hydroxy-2-methylpropanamine.
  • Substitution: The ester functionality can react through nucleophilic substitution, where nucleophiles such as amines or alcohols can replace the ethyl group under basic conditions (e.g., sodium hydroxide), resulting in various substituted esters or amides.

Ethyl 2-amino-3-hydroxy-2-methylpropanoate has been studied for its potential biological activities, particularly in metabolic pathways and enzyme interactions. Its structure allows it to act as a substrate for various enzymes, participating in catalytic reactions that yield biologically active products. The presence of functional groups enables it to form hydrogen bonds and engage in electrostatic interactions with target biomolecules, potentially influencing biological processes.

The synthesis of ethyl 2-amino-3-hydroxy-2-methylpropanoate generally involves the esterification of 2-amino-3-hydroxy-2-methylpropanoic acid with ethanol in the presence of an acid catalyst. This reaction is performed under reflux conditions to ensure complete conversion to the ester.

In industrial applications, continuous flow processes are often employed to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve scalability and production rates.

Ethyl 2-amino-3-hydroxy-2-methylpropanoate has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
  • Biology: The compound is studied for its role in metabolic pathways and interactions with enzymes, potentially influencing various biological functions.
  • Medicine: It is investigated for possible therapeutic effects and as a precursor in drug synthesis.
  • Industry: Ethyl 2-amino-3-hydroxy-2-methylpropanoate is utilized in producing specialty chemicals and as an intermediate in various industrial processes .

Research on ethyl 2-amino-3-hydroxy-2-methylpropanoate has shown that it interacts with specific molecular targets, influencing metabolic pathways and enzyme activities. Its functional groups allow for significant interactions with biomolecules, which can affect its biological activity and therapeutic potential. Detailed studies on these interactions are ongoing to better understand its role in biochemical processes .

Several compounds share structural similarities with ethyl 2-amino-3-hydroxy-2-methylpropanoate:

Compound NameStructural FeaturesUniqueness
Ethyl 2-hydroxy-2-methylpropanoateLacks the amino groupNo amino functionality
Methyl 2-amino-3-hydroxy-2-methylpropanoateContains a methyl ester instead of ethylDifferent ester functionality
Ethyl 3-amino-2-hydroxy-2-methylpropanoateAmino group on a different carbonVariation in position of functional groups

Ethyl 2-amino-3-hydroxy-2-methylpropanoate is unique due to its combination of both an amino group and a hydroxyl group on a branched carbon chain. This distinct arrangement imparts specific chemical reactivity and biological activity that differentiate it from its analogs .

The exploration of these compounds continues to reveal their potential applications in pharmaceuticals, agriculture, and fine chemical synthesis, highlighting the importance of structural nuances in determining functionality.

XLogP3

-0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

147.08954328 g/mol

Monoisotopic Mass

147.08954328 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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